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Compound of Interest

Compound Name: 2-Ethyl-1-pentene

Cat. No.: B13815229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-ethyl-
1-pentene (C₇H₁₄, CAS No: 3404-71-5). Due to the limited availability of published

experimental spectra for this specific compound, this guide presents a combination of

referenced data for closely related structures and predicted spectroscopic information based on

established principles. Detailed experimental protocols for acquiring high-quality spectroscopic

data are also provided.

Molecular Structure and Properties
2-Ethyl-1-pentene is an alkene with the following structural formula:

Molecular Formula: C₇H₁₄[1][2][3] Molecular Weight: 98.19 g/mol [1][2][3]

Spectroscopic Data Summary
The following tables summarize the predicted and referenced spectroscopic data for 2-ethyl-1-
pentene.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While a specific experimental spectrum for 2-ethyl-1-pentene is not readily available in public

databases, a reference to its ¹³C NMR spectrum exists in the scientific literature (P. A.
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Couperus, A. D. Clague, J. P. Van Dongen, Org. Magn. Resonance 8, 426(1976)). Based on

this and data from analogous alkenes, the predicted chemical shifts are presented below.

Carbon Atom
Predicted Chemical Shift
(δ) [ppm]

Multiplicity (Proton
Coupled)

C1 (=CH₂) ~108-112 Triplet

C2 (=C<) ~148-152 Singlet

C3 (-CH₂-) ~32-36 Triplet

C4 (-CH₂-) ~22-26 Triplet

C5 (-CH₃) ~13-15 Quartet

C6 (-CH₂-) ~29-33 Triplet

C7 (-CH₃) ~11-13 Quartet

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectral data for 2-ethyl-1-pentene in a standard solvent like CDCl₃ are

as follows:

Proton(s)
Predicted
Chemical Shift
(δ) [ppm]

Multiplicity
Coupling
Constant (J)
[Hz]

Integration

=CH₂ (a) ~4.7 - 4.9
Singlet (or very

narrow multiplet)
- 2H

-CH₂- (b) ~2.0 - 2.2 Quartet ~7.5 2H

-CH₂- (c) ~1.9 - 2.1 Quartet ~7.5 2H

-CH₂- (d) ~1.3 - 1.5 Sextet ~7.5 2H

-CH₃ (e) ~0.8 - 1.0 Triplet ~7.5 3H

-CH₃ (f) ~0.9 - 1.1 Triplet ~7.5 3H
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Note: The chemical shifts of the two allylic methylene groups (b and c) are expected to be very

similar and may overlap.

Infrared (IR) Spectroscopy
The expected characteristic IR absorption bands for 2-ethyl-1-pentene are listed below.

Wavenumber (cm⁻¹) Vibration Type Intensity

~3080 =C-H stretch Medium

2960-2850 C-H stretch (sp³) Strong

~1645 C=C stretch Medium

~1460 -CH₂- bend Medium

~1380 -CH₃ bend Medium

~890 =CH₂ bend (out-of-plane) Strong

Mass Spectrometry (MS)
The mass spectrum of 2-ethyl-1-pentene is expected to show a molecular ion peak (M⁺) at

m/z 98. The fragmentation pattern will be characteristic of an alkene, with prominent peaks

resulting from allylic cleavage.

m/z Proposed Fragment Ion Comments

98 [C₇H₁₄]⁺ Molecular Ion (M⁺)

83 [C₆H₁₁]⁺ Loss of a methyl radical (∙CH₃)

69 [C₅H₉]⁺

Loss of an ethyl radical (∙C₂H₅)

- likely a major fragment from

allylic cleavage

55 [C₄H₇]⁺ Further fragmentation

41 [C₃H₅]⁺

Allyl cation - a common

fragment in alkene mass

spectra
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Experimental Protocols
The following are detailed protocols for the acquisition of spectroscopic data for a volatile liquid

alkene like 2-ethyl-1-pentene.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

2-Ethyl-1-pentene sample

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

NMR tubes (5 mm)

Pipettes

Tetramethylsilane (TMS) as an internal standard (optional)

Procedure:

Sample Preparation:

Ensure the 2-ethyl-1-pentene sample is pure.

In a clean, dry vial, dissolve approximately 10-20 mg of the sample for ¹H NMR or 50-100

mg for ¹³C NMR in 0.6-0.7 mL of CDCl₃.

If using an internal standard, add a small drop of TMS to the solution.

Transfer the solution to an NMR tube.

Instrument Setup (General):

Insert the NMR tube into the spectrometer's probe.
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Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

¹H NMR Acquisition:

Pulse Angle: 30-45 degrees.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

¹³C NMR Acquisition (Proton Decoupled):

Pulse Angle: 30-45 degrees.

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Perform baseline correction.

Reference the spectrum to the TMS signal at 0 ppm or the solvent residual peak (e.g.,

CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
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Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of the liquid sample.

Materials:

2-Ethyl-1-pentene sample

FTIR spectrometer with a liquid sample cell (e.g., NaCl or KBr plates) or an Attenuated Total

Reflectance (ATR) accessory.

Pipettes

Solvent for cleaning (e.g., hexane or isopropanol)

Procedure (Using Salt Plates):

Sample Preparation:

Place one to two drops of the neat liquid 2-ethyl-1-pentene onto the center of a clean, dry

salt plate.

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

Avoid air bubbles.

Instrument Setup:

Acquire a background spectrum of the empty sample compartment.

Data Acquisition:

Place the prepared salt plates in the spectrometer's sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.
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Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks.

Cleaning:

Disassemble the salt plates and clean them thoroughly with a volatile solvent like hexane,

then allow them to air dry completely before storage.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the components of the sample and obtain the mass spectrum of 2-
ethyl-1-pentene.

Materials:

2-Ethyl-1-pentene sample

Volatile solvent (e.g., hexane or dichloromethane)

GC-MS instrument with a suitable capillary column (e.g., non-polar DB-5ms or similar).

Autosampler vials

Procedure:

Sample Preparation:

Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile solvent.

Transfer the solution to an autosampler vial.

Instrument Setup and Analysis:

Injector Temperature: 250 °C.
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Injection Mode: Split (e.g., 50:1 ratio).

Carrier Gas: Helium at a constant flow of 1 mL/min.

Oven Temperature Program:

Initial temperature: 40 °C, hold for 2 minutes.

Ramp: Increase to 200 °C at a rate of 10 °C/min.

Final hold: 2 minutes.

Mass Spectrometer Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 35-300.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Data Analysis:

Identify the peak corresponding to 2-ethyl-1-pentene in the total ion chromatogram (TIC).

Extract the mass spectrum for that peak.

Analyze the fragmentation pattern and compare it with predicted fragmentation and/or

library spectra.

Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical workflow for the structural confirmation of 2-ethyl-
1-pentene using the spectroscopic methods described.
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Structural Confirmation of 2-Ethyl-1-Pentene
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Spectroscopic workflow for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-Ethyl-1-Pentene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13815229#spectroscopic-data-for-2-ethyl-1-pentene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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